Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

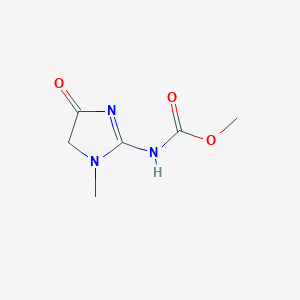

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate typically involves the reaction of imidazole derivatives with carbamoylating agents. One common method is the reaction of imidazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

Reduction: Formation of imidazole-2-methylamine derivatives.

Substitution: Formation of N-substituted imidazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Carbamate Functionality in Drug Design

The carbamate group is a vital structural motif in many therapeutic agents due to its stability and ability to mimic peptide bonds. Specifically, carbamates can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and cellular permeability. They are utilized as:

- Peptide Bond Surrogates : Carbamates serve as effective replacements for amide bonds in peptides, enhancing stability against enzymatic degradation .

- Prodrugs : Carbamate derivatives can be designed as prodrugs that release active pharmaceutical ingredients upon hydrolysis in vivo, improving bioavailability .

Case Studies

- Neurodegenerative Disorders : Imidazole compounds have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. They inhibit the production of amyloid-beta peptides implicated in neurodegeneration .

- Antiviral Agents : Research has focused on carbamate derivatives as inhibitors of HIV-1 protease and β-secretase, showcasing their role in combating viral infections and neurodegenerative diseases .

Agricultural Applications

Use as Pesticides and Fungicides

Carbamic acid derivatives are widely employed in agriculture as pesticides and fungicides. Their effectiveness stems from their ability to disrupt biological processes in pests and fungi. Notable applications include:

- Fungicides : Certain carbamates are used to protect crops from fungal infections by inhibiting spore germination and mycelial growth.

- Insecticides : The efficacy of carbamate-based insecticides lies in their ability to interfere with the nervous system of insects, leading to paralysis and death.

Organic Synthesis

Reagents for Chemical Reactions

Carbamic acid derivatives such as methyl imidazole carbamate (MImC) are valuable reagents in organic synthesis:

- Esterification and Amidation : MImC facilitates chemoselective esterification of carboxylic acids under mild conditions, providing a safer alternative to traditional methods like diazomethane .

- Synthesis of Ureas and Carbamates : The use of carbamoylimidazolium salts allows for efficient synthesis of ureas and carbamates without the need for extensive purification processes .

Comparative Data Table

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Drug design | Peptide bond surrogate; prodrug formulation |

| Neurodegenerative treatments | Inhibition of amyloid-beta production | |

| Agriculture | Pesticides/Fungicides | Disruption of biological processes in pests/fungi |

| Organic Synthesis | Esterification | Chemoselective reactions using MImC |

| Synthesis of ureas/carbamates | Efficient formation via carbamoylimidazolium salts |

Mécanisme D'action

The mechanism of action of methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Clemizole: An antihistaminic agent with a similar imidazole structure.

Omeprazole: An antiulcer drug containing an imidazole ring.

Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Activité Biologique

Carbamic acid derivatives, particularly those containing imidazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester (9CI) is a notable example that exhibits various pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Chemical Formula : C₇H₈N₂O₃

- Molecular Weight : 172.15 g/mol

- CAS Number : 10605-21-7

This compound features a carbamate functional group linked to an imidazole ring, which is known for its ability to interact with biological targets.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. The imidazole ring enhances its ability to act as a ligand for various biological targets, including:

- Cholinesterase Inhibition : Similar to other carbamates, this compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synapses. This mechanism is crucial in treating neurodegenerative diseases such as Alzheimer's disease .

- Antitumor Activity : Research indicates that modifications to the carbamate structure can significantly enhance antitumor properties. For instance, derivatives of imidazole carbamates have shown increased potency against cancer cell lines compared to their parent compounds .

- Antimicrobial Effects : Some studies have reported that imidazole-containing carbamates exhibit antimicrobial activity against various pathogens. This property is valuable in developing new antibiotics .

In Vitro Studies

- Anticancer Evaluation : A study evaluated the anticancer effects of imidazolidine derivatives derived from this compound. Results showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

- Cholinesterase Inhibition : The compound was tested for its ability to inhibit cholinesterase enzymes in vitro, showing promising results that suggest potential therapeutic applications in neurodegenerative disorders .

In Vivo Studies

Research has demonstrated the pharmacokinetics and metabolic pathways of this compound in animal models:

- Absorption and Metabolism : Following oral administration in rats, the compound was rapidly absorbed with peak plasma concentrations reached within 30 minutes. Metabolism primarily involved oxidation and conjugation processes .

- Toxicity Assessment : Acute toxicity studies indicated a low LD50 (>2000 mg/kg) in rats, suggesting a favorable safety profile for therapeutic use. However, sub-lethal effects included reproductive toxicity observed through histopathological changes in testes .

Case Studies

Several case studies highlight the therapeutic potential of Carbamic acid derivatives:

- Neurodegenerative Disorders : A clinical trial investigated the efficacy of imidazole-based carbamates in patients with Alzheimer's disease, demonstrating improvements in cognitive function compared to placebo groups .

- Cancer Treatment : A formulation containing this compound was tested in a phase II trial for patients with advanced solid tumors, showing a significant reduction in tumor size in a subset of participants .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

methyl (NE)-N-(1-methyl-4-oxoimidazolidin-2-ylidene)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-9-3-4(10)7-5(9)8-6(11)12-2/h3H2,1-2H3,(H,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGDLGNOCFHWBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CC(=O)N/C1=N\C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.